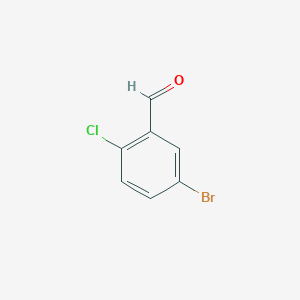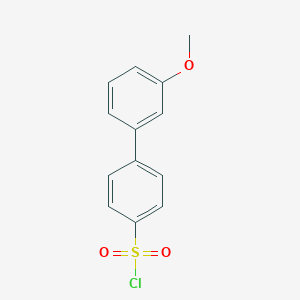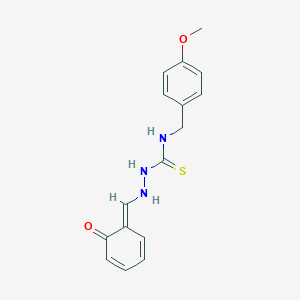
1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is a chemical compound that belongs to the family of heterocyclic compounds. It is a yellowish liquid with a boiling point of 210-211°C. This compound is used in scientific research for various purposes, including as a building block for the synthesis of other compounds and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is not well understood. However, it is believed that this compound acts as a catalyst in organic reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI). However, it has been reported that this compound is toxic to certain types of cells, including human lung cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity, which can make handling and disposal of the compound challenging.
Zukünftige Richtungen
There are several future directions for the use of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel pyridine-fused heterocycles for the treatment of cancer and other diseases. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals, materials science, and energy. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound, which could inform its safe use in future experiments.
Synthesemethoden
The synthesis of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) can be achieved by several methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been extensively used in scientific research as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize pyridine-fused heterocycles, which have shown promising results in the treatment of cancer and other diseases. Additionally, 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been used as a catalyst in organic reactions, including the Michael addition reaction and the aldol reaction.
Eigenschaften
CAS-Nummer |
185153-70-2 |
|---|---|
Produktname |
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
Kanonische SMILES |
CCC(=C=O)C1=CC=CC=N1 |
Synonyme |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




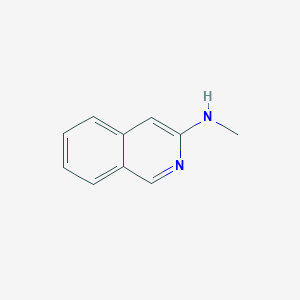
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


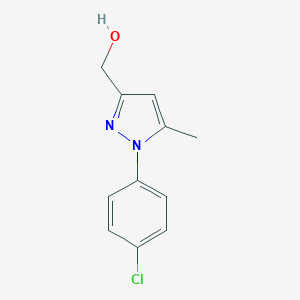
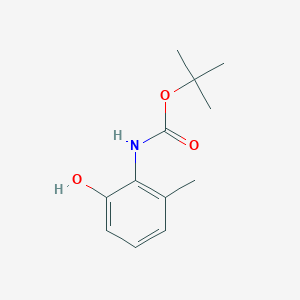
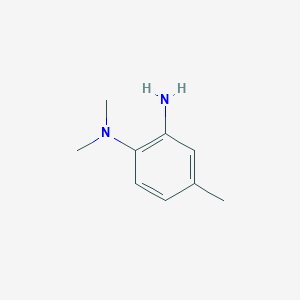

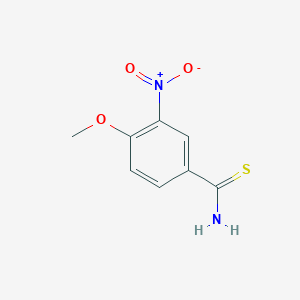
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
